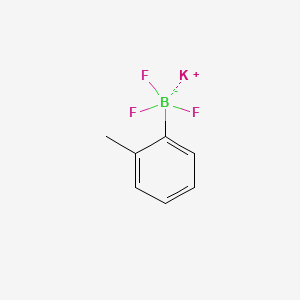

Potassium o-tolyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMUTKWSUQKVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635483 | |

| Record name | Potassium trifluoro(2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274257-34-0 | |

| Record name | Potassium trifluoro(2-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium o-tolyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium o-Tolyltrifluoroborate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of potassium o-tolyltrifluoroborate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the underlying principles of its synthesis, offers detailed experimental protocols, and discusses the critical analytical techniques for its characterization. Furthermore, it explores the utility of this versatile reagent, particularly in the context of modern cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic synthesis, the quest for stable, versatile, and efficient reagents is perpetual. Among the vast arsenal of organoboron compounds, potassium organotrifluoroborates have emerged as exceptionally valuable building blocks.[1][2] Unlike their boronic acid counterparts, which are often prone to dehydration to form cyclic boroxines and can be challenging to handle due to their instability, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][3][4] This inherent stability simplifies their storage and handling, making them highly attractive for a wide range of chemical transformations.[1]

This compound, the subject of this guide, exemplifies the utility of this class of reagents. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals and functional materials.[3][5] This guide will provide the necessary theoretical and practical knowledge to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][3][6] This transformation is typically carried out in a protic solvent system, such as methanol and water.

The Underlying Chemistry: From Boronic Acid to Trifluoroborate

The conversion of a boronic acid to a trifluoroborate is a nucleophilic substitution reaction at the boron center. The boronic acid exists in equilibrium with its dehydrated form, the boroxine. The fluoride ions, provided by KHF₂, are potent nucleophiles that readily attack the electron-deficient boron atom. The initial substitution of one hydroxyl group is followed by the displacement of the second, ultimately leading to the formation of the tetracoordinate trifluoroborate anion. The presence of water in the reaction medium is often beneficial, aiding in the dissolution of KHF₂ and facilitating the protonolysis of the B-O bonds.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a reliable method for the synthesis of this compound from o-tolylboronic acid.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

o-Tolylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolution: In a round-bottom flask, dissolve o-tolylboronic acid in methanol.

-

Preparation of Fluorinating Agent: In a separate beaker, dissolve potassium hydrogen fluoride in deionized water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction: Slowly add the aqueous KHF₂ solution to the stirred solution of o-tolylboronic acid at room temperature. A white precipitate should form upon addition.

-

Stirring: Continue stirring the mixture at room temperature for a specified time (typically 30-60 minutes) to ensure complete reaction.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white, crystalline solid.

Rationale Behind Experimental Choices

-

Solvent System: The use of a methanol/water mixture is crucial. Methanol effectively dissolves the o-tolylboronic acid, while water is necessary to dissolve the inorganic salt, KHF₂.

-

Stoichiometry: An excess of KHF₂ is typically used to drive the reaction to completion and ensure the full conversion of the boronic acid to the trifluoroborate salt.

-

Washing Solvents: Cold methanol is used for washing to minimize the loss of the product, which has some solubility in methanol. Diethyl ether is an excellent solvent for removing nonpolar impurities and helps in drying the final product.

Characterization: Confirming the Identity and Purity

Thorough characterization is essential to confirm the successful synthesis of this compound and to assess its purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tolyl group and the methyl protons. The integration of these signals should correspond to the expected proton count. A representative ¹H NMR spectrum of potassium (2-methylphenyl)trifluoroborate is available for reference.[7]

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atom directly attached to the boron will exhibit a characteristically broad signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.[8][9]

3.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly diagnostic for trifluoroborates. It will typically show a single, sharp resonance corresponding to the three equivalent fluorine atoms. The chemical shift of this signal is a key indicator of the trifluoroborate moiety.[8][9]

3.1.4. ¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum provides direct information about the boron center. For a trifluoroborate, a characteristic quartet is often observed due to the coupling between the ¹¹B nucleus and the three attached fluorine atoms (¹J(¹¹B-¹⁹F)).[8][9]

Table 1: Representative NMR Data for Potassium Aryltrifluoroborates

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | - |

| ¹H (Methyl) | ~2.3 | Singlet | - |

| ¹³C (Aromatic) | 120 - 150 | - | - |

| ¹³C (C-B) | Broad signal | - | - |

| ¹⁹F | -130 to -145 | Singlet or Quartet | - |

| ¹¹B | 2.0 - 5.0 | Quartet | ¹J(¹¹B-¹⁹F) ≈ 40-60 |

Note: Specific chemical shifts can vary depending on the solvent and the specific aryl group.[8][9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[10][11] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds.

Key IR Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

B-F stretching: A strong and broad absorption band typically in the region of 950-1100 cm⁻¹ is a hallmark of the trifluoroborate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the ions present in a sample, allowing for the determination of the molecular weight of the compound. For this compound, electrospray ionization (ESI) in negative ion mode is a suitable technique.[12][13] The mass spectrum will show a prominent peak corresponding to the [M-K]⁻ anion (the o-tolyltrifluoroborate anion). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ion with high accuracy.[13] It is important to be aware that adducts with sodium ([2M + Na]⁻) or other cations may also be observed.[12][14]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[3][5][15] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures that are prevalent in many pharmaceuticals and advanced materials.[5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[16]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of using this compound, it is generally believed that the trifluoroborate salt undergoes slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid in situ.[17][18] This slow release of the active boronic acid species can be advantageous, as it can minimize side reactions such as protodeboronation and homocoupling.[17]

Advantages of Using this compound

-

Enhanced Stability: As previously mentioned, its stability to air and moisture simplifies handling and allows for long-term storage.[1][3][4]

-

Improved Stoichiometry: Due to their stability, trifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[4]

-

Broad Substrate Scope: this compound can be coupled with a wide range of aryl and heteroaryl halides and triflates.[3][19]

-

Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups on the coupling partners.[4][20]

Conclusion

This compound is a valuable and versatile reagent in the modern organic synthesis laboratory. Its straightforward synthesis, remarkable stability, and broad utility in powerful C-C bond-forming reactions make it an indispensable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its synthesis and characterization, grounded in both theoretical principles and practical, field-proven insights. By understanding the causality behind the experimental choices and employing the detailed protocols and characterization data presented herein, scientists can confidently and effectively utilize this compound to advance their research and development endeavors.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. J. Am. Chem. Soc.2003 , 125 (37), 11148–11149. [Link]

-

Molander, G. A.; Ham, J. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Preparation of Potassium 1-Naphthyltrifluoroborate and Its Use in the Synthesis of 1-Naphthol. Org. Synth.2012 , 89, 243. [Link]

-

Chia, C. K. W.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Org. Chem.2010 , 75 (15), 5156–5168. [Link]

-

Molander, G. A.; et al. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811–823. [Link]

-

Request PDF. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A.; et al. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

-

Chem-Station. Organotrifluoroborate Salts. 2015 . [Link]

-

ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. 2009 . [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions; John Wiley & Sons, Inc., 2019 . [Link]

-

Molander, G. A.; et al. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. J. Org. Chem.2009 , 74 (19), 7364–7369. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024 . [Link]

-

Molander, G. A.; et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. J. Org. Chem.2012 , 77 (19), 8498–8503. [Link]

-

da Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]

-

Lambert, S. High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]

-

Molander, G. A.; et al. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; et al. Accurate Mass Determination of Organotrifluoroborates. J. Mass Spectrom.2004 , 39 (9), 1067–1072. [Link]

-

SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]

-

Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

-

Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2007 , 72 (10), 3601–3610. [Link]

-

Organic Chemistry Portal. Potassium allyltrifluoroborate synthesis. [Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. 1993 . [Link]

-

SpectraBase. Potassium vinyltrifluoroborate. [Link]

-

Molander, G. A.; et al. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Org. Lett.2012 , 14 (19), 5038–5041. [Link]

-

ResearchGate. Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. [Link]

-

PubMed. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. 2004 . [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. 2015 . [Link]

-

University of York. IR spectroscopy. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

PubMed. Mass spectrometric strategies to improve the identification of Pt(II)-modification sites on peptides and proteins. 2014 . [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. POTASSIUM (2-METHYLPHENYL)TRIFLUOROBORATE(274257-34-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. compoundchem.com [compoundchem.com]

- 11. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 12. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organicreactions.org [organicreactions.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium o-Tolyltrifluoroborate: Properties, Synthesis, and Applications

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

For researchers and professionals in drug development, the pursuit of robust, reliable, and safe chemical reagents is paramount. While traditional organoboron compounds like boronic acids are mainstays in carbon-carbon bond formation, their inherent instability, particularly towards air and moisture, often complicates handling, storage, and reproducibility. This guide focuses on potassium o-tolyltrifluoroborate, a member of the increasingly vital class of potassium organotrifluoroborate salts.

These crystalline, air- and moisture-stable solids represent a significant advancement over their boronic acid counterparts.[1] The tetracoordinate boron center in the trifluoroborate anion imparts exceptional stability, effectively "protecting" the reactive C-B bond until it is activated under specific reaction conditions.[2] This feature allows for indefinite storage at room temperature and simplifies experimental setups, making them highly attractive reagents in complex, multi-step syntheses common in pharmaceutical research and development.[3] this compound, specifically, serves as a valuable precursor for introducing the ortho-tolyl moiety, a structural motif used to modulate steric hindrance, solubility, and metabolic stability in bioactive molecules.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white, crystalline solid that is significantly easier to handle than many other organometallic reagents.[3] Its stability stems from the formation of the anionic borate complex, which satisfies the electron deficiency of the boron atom.

Identification and Data Summary

The key quantitative and identifying properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Potassium trifluoro(2-methylphenyl)boranuide | - |

| Synonyms | This compound | - |

| Molecular Formula | C₇H₇BF₃K | |

| Molecular Weight | 198.03 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | >300 °C (decomposes) | * |

| Solubility | Soluble in polar solvents (acetone, methanol, DMSO); slightly soluble in THF, water; insoluble in non-polar solvents (dichloromethane, hexanes). | [3] |

*Note: Melting point is based on analogous aryltrifluoroborates as specific data for the ortho-isomer is not widely published.

Caption: Chemical structure of this compound.

Stability and Handling Considerations

The defining practical advantage of potassium organotrifluoroborates is their stability.[1] Unlike boronic acids, which can undergo dehydration to form cyclic boroxines or suffer from protodeboronation, this compound is stable to both air and moisture. This allows it to be weighed in the open and stored on the shelf for extended periods without degradation.[3]

This stability is a direct result of the filled octet of the tetracoordinate boron atom. The dative bond from the fluoride ion satisfies the empty p-orbital of the boron, rendering the C-B bond less susceptible to cleavage by atmospheric moisture or oxygen. However, it is important to note that while stable under neutral or basic conditions, they can undergo hydrolysis to the corresponding boronic acid in acidic aqueous solutions.

Synthesis and Spectroscopic Characterization

The preparation of potassium organotrifluoroborates is remarkably straightforward and efficient, a factor that has greatly contributed to their widespread adoption in organic synthesis.

Standard Synthesis Protocol

The most common and reliable method for synthesizing this compound is the reaction of o-tolylboronic acid with potassium hydrogen difluoride (KHF₂).[3][5] This procedure avoids the isolation of potentially unstable intermediates and typically results in a high yield of the desired salt, which often precipitates from the reaction mixture.

Step-by-Step Methodology:

-

Dissolution: In a suitable flask (polypropylene is recommended to prevent etching by HF), dissolve o-tolylboronic acid (1.0 equiv) in methanol.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Addition of KHF₂: Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~3.0 equiv). Add this solution portion-wise to the cooled methanolic solution of the boronic acid over 10-15 minutes. A thick white precipitate will form.

-

Stirring: Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Isolation: Isolate the white solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water and then with diethyl ether to remove any residual starting materials and impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Expert Insight: The use of KHF₂ is critical. It serves as a potent and convenient source of fluoride ions. The reaction proceeds via the displacement of the hydroxyl groups on the boronic acid by fluoride, driven by the formation of the stable trifluoroborate anion. Using a polypropylene or Nalgene® flask is a key process safety step, as KHF₂ can slowly release hydrofluoric acid (HF) in aqueous media, which will etch standard silicate glassware.[1]

Caption: General workflow for the synthesis of potassium aryltrifluoroborates.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved using multinuclear NMR spectroscopy.

-

¹⁹F NMR: This is one of the most informative techniques. The spectrum will show a characteristic quartet resulting from the coupling of the three equivalent fluorine atoms to the ¹¹B nucleus (spin I = 3/2). The chemical shift for aryltrifluoroborates typically appears in the range of -129 to -141 ppm (relative to an external CF₃COOH standard).[6][7]

-

¹¹B NMR: The ¹¹B NMR spectrum provides complementary information, showing a 1:3:3:1 quartet due to coupling with the three fluorine atoms. The chemical shift for aryltrifluoroborates is generally observed between 2.2 and 3.5 ppm (relative to external BF₃·Et₂O).[6][8] Obtaining a well-resolved quartet can sometimes be challenging due to quadrupolar relaxation of the boron nucleus, but specialized pulse sequences can improve resolution.[6][9]

-

¹H and ¹³C NMR: These spectra will show the characteristic signals for the ortho-substituted tolyl group. The carbon atom directly attached to the boron (C-B) often appears as a very broad signal in the ¹³C NMR spectrum due to quadrupolar coupling with the ¹¹B nucleus.[7]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in pharmaceutical and materials science is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for constructing biaryl structures.

Mechanistic Overview and the Role of the Trifluoroborate

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. While the trifluoroborate salt is stable, it is not the active transmetalating species. In the presence of a base (e.g., Cs₂CO₃, K₂CO₃) and water, the trifluoroborate is thought to slowly hydrolyze, generating a transient, highly reactive tricoordinate boronic acid or a related boronate species in situ. This species then participates in the transmetalation step with the palladium(II) complex.

This controlled release of the active boron species is a key advantage, as it maintains a low standing concentration of the unstable boronic acid, minimizing side reactions like protodeboronation.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The following protocol is a representative example for the coupling of this compound with an aryl bromide, a reaction that has been demonstrated to be highly effective.[3]

Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-4 mol%)

-

Phosphine Ligand (e.g., RuPhos, SPhos, if required by the catalyst, 4-8 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv)

-

Solvent (e.g., Toluene/Water 10:1 or THF/Water 9:1)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, the base, the palladium catalyst, and the phosphine ligand (if used).

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates. For sterically hindered partners like o-tolyltrifluoroborate or challenging electrophiles like aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[3]

Safety, Handling, and Storage

While significantly safer than many organometallic reagents, proper handling of this compound is essential.

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [10] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [10] |

| Respiratory Irritation | STOT SE, Category 3 | H335: May cause respiratory irritation. | [10] |

Handling:

-

Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. A dust mask (e.g., N95) is recommended for weighing larger quantities.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Due to its excellent stability, no special inert atmosphere is required for long-term storage.

Conclusion

This compound stands out as a highly valuable and practical reagent for modern organic synthesis. Its exceptional air and moisture stability simplifies handling and storage, while its robust reactivity in palladium-catalyzed cross-coupling reactions provides a reliable method for constructing complex biaryl systems. For scientists in drug discovery and process development, the adoption of such reagents is not merely a matter of convenience; it is a step towards more reproducible, scalable, and safer chemical processes. The predictable behavior and straightforward synthesis of this compound ensure its continued and expanding role in the creation of novel molecular entities.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate and its subsequent oxidation to 1-Naphthol. Organic Syntheses, 89, 293. [Link]

-

Organic Chemistry Portal. Synthesis of allyltrifluoroborates. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Roth, G. A. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(41). [Link]

-

Yao, Y. W., et al. (2018). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(11), 2999. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

-

PubChem. Potassium phenyltrifluoroborate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Potassium o-Tolyltrifluoroborate: Synthesis, Applications, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. While traditional organoboron reagents like boronic acids and esters have been instrumental, their inherent limitations—such as instability towards air and moisture, propensity for protodeboronation, and difficult purification—have driven the search for more robust alternatives. Potassium organotrifluoroborates have emerged as a superior class of reagents, offering exceptional stability, ease of handling, and broad functional group tolerance.[1] This guide focuses on a specific, yet highly valuable member of this class: Potassium o-tolyltrifluoroborate.

This document serves as a senior application scientist's in-depth perspective on this compound, providing not just protocols, but the causal reasoning behind the methodologies. We will explore its synthesis, physicochemical properties, and its powerful application in palladium-catalyzed cross-coupling reactions, grounded in authoritative mechanistic understanding.

Core Compound Profile: this compound

This compound, identified by the CAS Number 274257-34-0 , is a white crystalline solid that serves as a stable and efficient source of the o-tolyl nucleophile in various chemical transformations.[2][3]

Molecular Structure

The structure consists of a tetracoordinate boron atom bonded to the ortho-position of a toluene ring and three fluorine atoms, forming an anionic complex. This "ate" structure is key to its stability, as the electron-rich boron center is less susceptible to cleavage than the vacant p-orbital in a boronic acid. The associated potassium cation balances the charge.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound make it a highly practical reagent for laboratory and potential scale-up use. Its solid nature and stability to ambient conditions eliminate the need for specialized handling techniques often required for other organometallic reagents.[1]

| Property | Value | Reference |

| CAS Number | 274257-34-0 | [3] |

| Molecular Formula | C₇H₇BF₃K | [3] |

| Molecular Weight | 198.03 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 224-228 °C / 232 °C | [2][3] |

| Stability | Air and moisture-stable crystalline solid | [1] |

Synthesis of this compound

The most reliable and straightforward synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This method is high-yielding and avoids the isolation of potentially unstable intermediates.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of aryltrifluoroborates.[2]

-

Preparation: In a flask, dissolve o-tolylboronic acid (1.0 eq) in methanol. In a separate vessel, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 eq) in water.

-

Reaction: Cool the methanolic solution of the boronic acid to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the cooled, stirring boronic acid solution. A thick white precipitate will form.

-

Isolation: After the addition is complete, continue stirring the slurry for 30 minutes at 0-5 °C.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake sequentially with cold water and acetone to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting white crystalline solid under high vacuum to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability allows for precise stoichiometry and often leads to higher yields and cleaner reactions compared to boronic acids, especially with challenging substrates.

A notable example demonstrates its efficacy in coupling with a sterically hindered aryl chloride. The reaction of this compound with 2-chloro-m-xylene proceeds in a remarkable 92% yield, a transformation that would be challenging for the corresponding boronic acid due to steric hindrance and potential decomposition.

The Mechanistic Heart of the Reaction: In Situ Deprotection

A critical aspect of using potassium organotrifluoroborates is their role as a "protected" form of boronic acid.[1] The reaction does not proceed with the trifluoroborate salt directly entering the catalytic cycle. Instead, under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the active boronic acid in situ.[4] This slow, controlled release is a key advantage, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions like homocoupling.[4] The overall catalytic cycle is depicted below.

Caption: The Suzuki-Miyaura catalytic cycle featuring in situ activation of this compound.

Field-Proven Experimental Protocol: Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound.

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl chloride (1.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Catalyst Loading: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and ligand if required.

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a degassed solvent mixture, typically toluene and water (e.g., 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a Senior Application Scientist, ensuring the safe and effective use of all reagents is paramount. While potassium organotrifluoroborates are significantly more stable than many other organometallic reagents, proper laboratory practice is essential.

-

Hazard Identification: this compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Standard PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required. For weighing operations outside of a fume hood or where dust may be generated, a dust mask (e.g., N95) is recommended.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place. The material is stable for long-term storage under these conditions.

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated hazardous waste container. Dispose of the material in accordance with local, state, and federal regulations.

Conclusion: An Indispensable Tool for Modern Synthesis

This compound exemplifies the advantages of the organotrifluoroborate class of reagents. Its exceptional stability, ease of synthesis, and high reactivity make it an indispensable tool for researchers in drug discovery and materials science. The ability to act as a slow-release source for the corresponding boronic acid under reaction conditions provides a self-validating system that minimizes side reactions and enhances reproducibility. By understanding the core principles of its synthesis, handling, and mechanistic behavior, scientists can confidently leverage this powerful reagent to construct complex molecular architectures with greater efficiency and reliability.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288–325. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 2007, 40(4), 275–286. [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003, 68(11), 4302–4314. [Link]

-

Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2006, 71(15), 5743-5747. [Link]

-

Organoboron.com. potassium (2-tolyl)trifluoroborate. [Link]

-

Molander, G. A.; Cella, R.; Sandrock, D. L. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008, 73(19), 7481-7485. [Link]

-

Molander, G. A.; Biolatto, B. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003, 68(11), 4302-4314. [Link]

-

Cella, R. et al. Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 2006, 71(1), 244-250. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012, 134(18), 7431–7441. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 5. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of Potassium o-Tolyltrifluoroborate

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopy of potassium o-tolyltrifluoroborate, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H and ¹⁹F NMR spectra for this compound, ensuring scientific integrity and enabling robust characterization.

Introduction: The Significance of Organotrifluoroborates and NMR

Potassium organotrifluoroborates have emerged as exceptionally stable and highly versatile alternatives to boronic acids and esters in a multitude of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability towards air and moisture simplifies handling and storage, making them valuable assets in complex multi-step syntheses.[1]

Accurate structural verification and purity assessment are paramount for their successful application. High-resolution NMR spectroscopy is the definitive analytical technique for this purpose, providing unambiguous insights into the molecular structure. This guide focuses on the two most informative nuclei for this compound: ¹H and ¹⁹F.

Molecular Structure and NMR-Active Nuclei

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra.

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, we anticipate signals corresponding to the aromatic protons of the tolyl group and the protons of the methyl substituent.

Expected Chemical Shifts and Multiplicities

The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing nature of the trifluoroborate group and the electron-donating methyl group will dictate the precise positions of the aromatic signals.

-

Aromatic Protons (H-Ar): The four protons on the benzene ring are chemically distinct and will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution pattern, these protons will exhibit complex splitting patterns arising from coupling to each other (ortho, meta, and para couplings). The signals will likely appear as overlapping multiplets.[2]

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet in a more upfield region, typically around δ 2.1-2.5 ppm.[3]

Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons through the carbon framework.[4]

-

³J (ortho-coupling): Typically the largest coupling in aromatic systems, in the range of 6-10 Hz.[5]

-

⁴J (meta-coupling): Smaller than ortho-coupling, generally between 1-3 Hz.[5]

-

⁵J (para-coupling): The smallest and often not resolved, usually less than 1 Hz.

Predicted ¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound when dissolved in DMSO-d₆.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |

| H-Ar | 7.0 – 8.0 | Multiplet (m) | 4H | ³J ≈ 6-10; ⁴J ≈ 1-3 |

| -CH₃ | 2.1 – 2.5 | Singlet (s) | 3H | N/A |

Part 2: ¹⁹F NMR Spectral Data Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the trifluoroborate group.[6] Given the 100% natural abundance and high magnetogyric ratio of the ¹⁹F nucleus, these spectra can be acquired rapidly and with excellent signal-to-noise.[6]

Expected Chemical Shift

For potassium organotrifluoroborates, the fluorine atoms attached to the boron typically resonate in a well-defined region of the spectrum. Based on extensive data for analogous compounds, the chemical shift for the -BF₃ group is expected to fall within the range of -130 to -141 ppm.[6][7]

The Influence of Boron Isotopes on Multiplicity

A key feature of the ¹⁹F NMR spectrum of trifluoroborate salts is the coupling of fluorine to the boron nucleus. Boron has two naturally occurring NMR-active isotopes:

-

¹¹B: ~80.1% natural abundance, Spin (I) = 3/2

-

¹⁰B: ~19.9% natural abundance, Spin (I) = 3

The coupling of the three equivalent fluorine atoms to these boron isotopes results in a characteristic signal pattern.

-

Coupling to ¹¹B: The signal for the fluorine atoms coupled to the more abundant ¹¹B isotope will be split into a 1:1:1:1 quartet, according to the 2nI+1 rule (2 * 1 * 3/2 + 1 = 4).

-

Coupling to ¹⁰B: The signal for the fluorine atoms coupled to ¹⁰B will be split into a 1:1:1:1:1:1:1 septet (2 * 1 * 3 + 1 = 7). This signal is often broader and less well-resolved due to the quadrupolar nature of the ¹⁰B nucleus and its lower abundance.[8]

In practice, the dominant feature observed is the sharp 1:1:1:1 quartet from coupling to ¹¹B. The ¹J(¹⁹F-¹¹B) coupling constant is typically in the range of 14-16 Hz for similar compounds.[9]

Predicted ¹⁹F NMR Data Summary

The following table summarizes the expected ¹⁹F NMR spectral data for this compound in DMSO-d₆.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (¹J(¹⁹F-¹¹B), Hz) |

| -BF₃ | -130 to -141 | Quartet (q) | 14 – 16 |

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and well-defined experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of this compound.

Workflow Diagram

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Solvent Selection : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for potassium organotrifluoroborates due to their high solubility in this polar aprotic solvent.[7] It also minimizes the rate of hydrolysis compared to protic solvents.[1]

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

For ¹⁹F NMR, a similar concentration can be used, although 20-30 mg may be preferred for optimal signal in related heteronuclear experiments if needed.

-

Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

-

Vortex the sample at room temperature until the solid is completely dissolved, ensuring a homogenous solution.

-

Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure there are no suspended solids.

-

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H Spectrum Acquisition :

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Employ a 45° pulse angle with a relaxation delay of 2-4 seconds.

-

Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

-

-

¹⁹F Spectrum Acquisition :

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -100 to -180 ppm).

-

Use a 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16 to 32 scans. Proton decoupling is generally not necessary but can be used to simplify spectra if long-range H-F couplings are present.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase correct the resulting spectra (zero- and first-order).

-

Apply a baseline correction algorithm.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Reference the ¹⁹F spectrum using an external standard, such as trifluoroacetic acid (TFA) or CFCl₃.[6]

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Conclusion and Best Practices

This guide establishes the expected ¹H and ¹⁹F NMR spectral characteristics of this compound and provides a robust protocol for their acquisition and analysis. The combination of a complex aromatic multiplet and a methyl singlet in the ¹H spectrum, along with a characteristic 1:1:1:1 quartet in the ¹⁹F spectrum, provides a unique spectroscopic fingerprint for this important synthetic reagent. By adhering to the principles and methodologies outlined herein, researchers can confidently verify the structure and purity of their material, ensuring the reliability and success of their subsequent chemical applications.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][6]

-

Oliveira, R. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link][7]

-

Oliveira, R. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link][10]

-

National Center for Biotechnology Information. (n.d.). O-Xylene. PubChem. Available at: [Link][11]

-

YouTube. (2024). #spectroscopy 1H NMR #coupling constant. YouTube. Available at: [Link][12]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link][5]

-

Dervan, P. B., & Scott, D. E. (2005). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 70(13), 5048–5055. Available at: [Link][13]

-

Dervan, P. B., et al. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship. Available at: [Link][9]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link][1]

-

Węglarz, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2051. Available at: [Link][8]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Available at: [Link][3]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Potassium Organotrifluoroborate Salts: From Serendipitous Discovery to Indispensable Reagents in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborate salts have evolved from mere laboratory curiosities into a cornerstone of modern organic synthesis. Their remarkable stability, ease of handling, and broad reactivity have established them as superior alternatives to traditional organoboron reagents in a multitude of transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies associated with these versatile reagents. It further delves into the mechanistic nuances of their application in catalysis and showcases their strategic importance in the synthesis of complex molecules, particularly within the pharmaceutical industry.

A Historical Perspective: The Emergence of a Reagent Class

The journey of organotrifluoroborate salts from academic novelty to a staple in the synthetic chemist's toolbox is a compelling narrative of scientific inquiry and innovation.

Early Encounters and a Long Dormancy

The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetraalkylammonium triphenylfluoroborates.[1] However, for several decades, these compounds remained largely unexplored, viewed as chemical oddities with limited practical utility.[1] It wasn't until the 1960s that interest in potassium organotrifluoroborates began to surface, driven by the quest for stable perfluoroalkylated boron derivatives.[1] Chambers and co-workers successfully prepared potassium trifluoromethyltrifluoroborate, a compound noted for its high thermal stability.[1] Despite these early efforts, the development of a general and efficient synthetic methodology remained elusive, hindering their widespread adoption.

The Vedejs Breakthrough: A Gateway to Modern Synthesis

The turning point in the history of potassium organotrifluoroborates arrived in 1995 with the seminal work of E. Vedejs and his research group.[1][2] They introduced a highly efficient and practical method for the synthesis of these salts using potassium hydrogen difluoride (KHF₂) as the fluorinating agent for organoboronic acids.[1] This discovery was transformative, as it provided a straightforward and scalable route to a wide array of air- and moisture-stable organotrifluoroborates. The Vedejs method unlocked the full potential of these reagents, paving the way for their extensive exploration in organic synthesis.

The Genet Application: Unleashing the Power in Cross-Coupling

While Vedejs provided the key to accessing these stable boron reagents, it was the work of the Genet group in 1996 that truly showcased their synthetic prowess.[3] They demonstrated the utility of potassium organotrifluoroborates as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This application proved to be a game-changer, as the exceptional stability and reactivity of the organotrifluoroborates overcame many of the limitations associated with their boronic acid counterparts. The field has since witnessed an exponential growth in the application of these reagents, solidifying their importance in modern synthetic chemistry.[4]

The Synthetic Chemist's Advantage: Properties of Potassium Organotrifluoroborates

The widespread adoption of potassium organotrifluoroborates stems from a unique combination of physical and chemical properties that offer significant advantages over other organometallic reagents.

| Property | Description | Advantage in Synthesis |

| Exceptional Stability | Crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][5] | Simplifies handling, storage, and reaction setup. Eliminates the need for inert atmosphere techniques for the reagent itself. |

| Ease of Preparation | Readily synthesized from boronic acids or via one-pot procedures from organometallic precursors.[1][5] | Accessible in a wide range of structural diversity. |

| High Reactivity | Despite their stability, they are highly effective nucleophiles in a variety of transition metal-catalyzed reactions.[1] | Enables efficient bond formation under mild reaction conditions. |

| Non-toxic Byproducts | The boron-containing byproducts are typically inorganic and water-soluble.[2] | Facilitates product purification and reduces environmental impact. |

| Monomeric Structure | Unlike boronic acids which can exist as cyclic trimers (boroxines), organotrifluoroborates are monomeric.[6] | Allows for more precise stoichiometric control in reactions. |

Synthesis of Potassium Organotrifluoroborates: A Practical Guide

The accessibility of potassium organotrifluoroborates is a key factor in their widespread use. The following section details the most common and reliable synthetic protocols.

From Boronic Acids: The Vedejs Protocol

The most prevalent method for the preparation of potassium organotrifluoroborates involves the treatment of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1]

General Experimental Protocol:

-

The organoboronic acid is dissolved in a suitable solvent, typically methanol or a mixture of methanol and water.

-

An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the boronic acid solution.

-

The reaction mixture is stirred at room temperature. The potassium organotrifluoroborate salt typically precipitates from the solution.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., cold water or methanol), and dried.

Caption: Synthesis of potassium organotrifluoroborates from boronic acids.

One-Pot Synthesis from Organometallics

For instances where the corresponding boronic acid is unstable or not commercially available, a one-pot procedure starting from an organolithium or Grignard reagent is highly effective.[1]

General Experimental Protocol:

-

An organohalide is treated with a metal (e.g., lithium or magnesium) to generate the corresponding organolithium or Grignard reagent in an ethereal solvent (e.g., THF or diethyl ether) at low temperature.

-

A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the organometallic solution.

-

The reaction is quenched, and the resulting crude boronic acid or boronate ester is not isolated.

-

An aqueous solution of KHF₂ is added directly to the crude mixture to afford the desired potassium organotrifluoroborate salt.

Caption: One-pot synthesis of potassium organotrifluoroborates.

The Suzuki-Miyaura Reaction: A Powerful Partnership

The synergy between potassium organotrifluoroborates and the Suzuki-Miyaura reaction has revolutionized the construction of carbon-carbon bonds, particularly biaryl linkages prevalent in pharmaceuticals.

Mechanistic Considerations

While organotrifluoroborates are stable as tetra-coordinate 'ate' complexes, the active species in the Suzuki-Miyaura catalytic cycle is believed to be the tri-coordinate boronic acid.[7] Under the basic aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid in situ. This controlled release of the reactive species is advantageous as it can minimize side reactions, such as protodeboronation and homocoupling.[7]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with potassium organotrifluoroborates.

A Versatile Tool for Drug Discovery

The stability and functional group tolerance of potassium organotrifluoroborates make them ideal reagents in the complex synthetic sequences required for drug development. They have been successfully employed in the synthesis of numerous biologically active molecules and natural products. The ability to perform cross-coupling reactions on substrates bearing sensitive functional groups without the need for protecting groups is a significant advantage in streamlining synthetic routes.

Conclusion

Potassium organotrifluoroborate salts have firmly established their place as indispensable reagents in the arsenal of the modern organic chemist. Their journey from obscurity to prominence is a testament to the power of fundamental research in developing practical and enabling technologies. The unique combination of stability, reactivity, and ease of preparation ensures that these versatile boron compounds will continue to play a critical role in advancing the frontiers of chemical synthesis, from academic laboratories to the industrial production of pharmaceuticals and advanced materials.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 2007 , 63 (18), 3623-3658. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 2015 , 80 (16), 7837–7848. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting, University of Pittsburgh, 2008 . [Link]

-

Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2009 , 1 (8), 1435-1452. [Link]

-

Molander, G. A.; Biolatto, B. Cross-Coupling Reactions of Organotrifluoroborate Salts. Organic Reactions, 2012 , 1-562. [Link]

-

Molander, G. A.; Bernardi, C. R. Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkenyltrifluoroborates with Aryl and Heteroaryl Halides and Triflates. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]

-

Biscoe, M. R.; Buchwald, S. L. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Topics in Catalysis, 2009 , 52, 947-952. [Link]

-

Peng, C. L. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry, 2023 , 9 (4), 1-2. [Link]

-

Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2008 , 73 (15), 5963–5968. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 2007 , 40 (4), 275-86. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2002 , 67 (24), 8424-8429. [Link]

- Method for preparing vinyl potassium trifluobor

-

Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Molander, G. A.; Traister, K. M. Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 2009 , 11 (11), 2465–2468. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

A Researcher's Guide to the Solubility of Potassium o-Tolyltrifluoroborate in Organic Solvents

Abstract

Potassium o-tolyltrifluoroborate has emerged as a versatile and increasingly important reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable building block in the synthesis of complex molecules for pharmaceuticals and materials science. However, effective utilization of this reagent is critically dependent on understanding its solubility characteristics in various organic solvents. This technical guide provides an in-depth analysis of the solubility of this compound, offering insights into solvent selection for synthesis, purification, and reaction optimization. We will explore the theoretical underpinnings of its solubility, present qualitative and semi-quantitative data, and provide a detailed experimental protocol for researchers to determine precise solubility in their own laboratory settings.

Introduction: The Rise of Organotrifluoroborates

Organotrifluoroborates, and specifically this compound, represent a significant advancement over traditional organoboron reagents like boronic acids. Their enhanced stability towards air and moisture simplifies handling and storage, a crucial advantage in both academic and industrial research environments[1]. The tetracoordinate nature of the boron atom in organotrifluoroborates mitigates common side reactions such as protodeboronation, often allowing for the use of near-stoichiometric amounts of the reagent in cross-coupling reactions[2]. This improved atom economy and the relatively low toxicity of boron-containing byproducts contribute to greener and more efficient synthetic methodologies[3].

The utility of this compound is intrinsically linked to its solubility. Proper solvent selection is paramount for achieving optimal reaction kinetics, facilitating purification, and ensuring the reproducibility of synthetic protocols. This guide aims to demystify the solubility profile of this important reagent.

Understanding the Solubility of this compound

This compound is an ionic salt, consisting of a potassium cation (K+) and an o-tolyltrifluoroborate anion ([o-tolylBF3]-). Its solubility is therefore governed by the ability of a solvent to effectively solvate both of these ions. The general principle of "like dissolves like" provides a foundational understanding.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents are generally required to dissolve ionic compounds. The polarity of a solvent determines its ability to separate the potassium cation and the trifluoroboronate anion and to surround them with solvent molecules, a process known as solvation.

-

Dielectric Constant: A high dielectric constant in a solvent reduces the electrostatic attraction between the cation and anion, favoring dissolution.

-

Hydrogen Bonding Capability: Protic solvents, which can act as hydrogen bond donors, can solvate the fluoride atoms of the trifluorobororate anion. Aprotic polar solvents, lacking this ability, rely on other dipole-dipole interactions.

-

Lewis Acidity/Basicity of the Solvent: The solvent's ability to act as a Lewis acid or base can influence its interaction with the ionic components of the salt.

A comprehensive review of potassium organotrifluoroborates provides a valuable general guideline: these salts typically exhibit high solubility in polar solvents such as methanol, acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[4]. They are often slightly soluble in solvents of intermediate polarity like toluene and tetrahydrofuran (THF), and generally insoluble in nonpolar solvents like dichloromethane, diethyl ether, and hydrocarbons[4].

Qualitative and Semi-Quantitative Solubility Data

| Organic Solvent | Polarity | Type | Observed Solubility of Potassium Aryltrifluoroborates | Application Context |

| High Solubility | ||||

| Acetone | Polar Aprotic | High | Frequently used for extraction and recrystallization (often with an anti-solvent like ether or hexanes)[4][5]. | Purification |

| Acetonitrile | Polar Aprotic | High | A common solvent for recrystallization to purify aryltrifluoroborates[5]. | Purification |

| Methanol | Polar Protic | High | Often used in the synthesis of aryltrifluoroborates from boronic acids with KHF2[2]. | Synthesis, Reactions |

| Dimethylformamide (DMF) | Polar Aprotic | High | Generally high solubility is expected for organotrifluoroborates[4]. | Reactions |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Generally high solubility is expected for organotrifluoroborates[4]. | Reactions |

| Moderate to Low Solubility | ||||

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Slight to Low | Often used in biphasic solvent systems with water for cross-coupling reactions, implying some solubility[6]. | Reactions |

| Toluene | Nonpolar | Slight | Used in biphasic systems with water for some Suzuki-Miyaura reactions[7]. | Reactions |

| Water | Polar Protic | Slight | Used as a co-solvent in many cross-coupling reactions[6][7]. | Reactions |

| Insoluble | ||||

| Diethyl Ether | Nonpolar | Insoluble | Used as an anti-solvent to precipitate the product from acetone or acetonitrile solutions[5]. | Purification |

| Hexanes | Nonpolar | Insoluble | Used as an anti-solvent for recrystallization from acetone[5]. | Purification |

| Dichloromethane | Moderately Polar Aprotic | Insoluble | Generally considered a non-solvent for organotrifluoroborates[4]. | - |